molecular formula C20H24N2O5S B10881317 [4-(Benzylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone

Cat. No.: B10881317
M. Wt: 404.5 g/mol
InChI Key: DHRBERVBDVDAPY-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)piperazin-1-ylmethanone is a synthetic methanone derivative featuring a piperazine core substituted at the 4-position with a benzylsulfonyl group and linked to a 3,5-dimethoxyphenyl moiety. Such features are often leveraged in drug discovery for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O5S/c1-26-18-12-17(13-19(14-18)27-2)20(23)21-8-10-22(11-9-21)28(24,25)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3

InChI Key

DHRBERVBDVDAPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzylsulfonyl group is introduced via nucleophilic substitution.

    Attachment of the Methanone Group: The 3,5-dimethoxyphenyl moiety is then attached through a Friedel-Crafts acylation reaction, using appropriate catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is studied for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

a) Comparison with 4-(2,5-Dimethoxybenzyl)-1-piperazinylmethanone
  • Key Difference : The substituent on the piperazine ring is a 2,5-dimethoxybenzyl group instead of a benzylsulfonyl group.
  • Impact: The 2,5-dimethoxybenzyl group introduces additional electron-donating methoxy groups, enhancing solubility in polar solvents compared to the sulfonyl group’s electron-withdrawing nature .
b) Comparison with 4-(3,5-Dimethoxyphenyl)-1-piperazinylmethanone
  • Key Difference: The piperazine is substituted with a 3,5-dimethoxyphenyl group, while the methanone is linked to a 5-methyl-3-phenylisoxazole.

Aromatic Moieties and Electronic Effects

a) 3,5-Dimethoxyphenyl Group
  • Shared Feature : Present in all compared compounds, this group provides electron-donating methoxy substituents, stabilizing aromatic systems and enhancing solubility.
  • Divergence: In the target compound, this group is directly linked to the methanone, whereas in other analogs (e.g., ’s compound), it is part of a fused bicyclic system (benzothienopyrimidine), increasing steric bulk and lipophilicity .
b) Benzylsulfonyl vs. Benzothienopyrimidinyl Groups
  • Benzothienopyrimidinyl: Introduces a rigid bicyclic structure, likely improving metabolic stability but reducing solubility due to increased hydrophobicity .

Molecular Properties and Pharmacokinetic Implications

Property Target Compound [4-(2,5-Dimethoxybenzyl) Analogue] [Isoxazole Analogue] Benzothienopyrimidine Analogue
Molecular Weight (g/mol) ~450 (estimated) ~438 (calculated from ) ~420 (estimated) 494.66
Key Functional Groups Sulfonyl, Methoxy Methoxy, Benzyl Isoxazole, Methoxy Benzothienopyrimidine, Methoxy
Predicted LogP ~2.5 ~3.0 ~2.8 ~4.2
Hydrogen-Bond Acceptors 6 5 5 5
  • Key Observations: The benzothienopyrimidine analog () has the highest molecular weight and LogP, suggesting reduced aqueous solubility but enhanced membrane permeability. The target compound’s sulfonyl group increases hydrogen-bond acceptors, favoring interactions with polar binding pockets.

Biological Activity

Introduction

The compound 4-(Benzylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, comprising a piperazine ring, a benzylsulfonyl group, and a methanone moiety attached to a dimethoxyphenyl group, has attracted attention for its biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.

Property Value
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
IUPAC Name4-(Benzylsulfonyl)piperazin-1-ylmethanone
Canonical SMILESC1CN(CCN1C(=O)C2=CC(OC)=C(C=C2)OC)S(=O)(=O)CC3=CC=CC=C3

The biological activity of 4-(Benzylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its ability to interact with various biological targets. The compound is hypothesized to modulate enzyme activity and receptor binding through hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in enzyme conformation and function, impacting various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have indicated that compounds structurally related to 4-(Benzylsulfonyl)piperazin-1-ylmethanone exhibit significant inhibitory effects on key enzymes involved in various metabolic pathways. For instance, derivatives of the piperazine structure have shown promising results as tyrosinase inhibitors, which are crucial in the treatment of hyperpigmentation disorders.

Compound IC50 (μM) Biological Activity
4-(4-Fluorobenzyl)piperazin-1-ylmethanone0.18Tyrosinase Inhibition
4-(Benzoylpiperazin-1-ylmethanone40.43Antidepressant

Case Studies

  • Tyrosinase Inhibition
    • A study published in PubMed Central evaluated the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). The compound 4-(4-Fluorobenzyl)piperazin-1-ylmethanone demonstrated an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) as an inhibitor of melanogenesis in B16F10 cells without cytotoxicity .
  • Antimicrobial Activity
    • Related compounds have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The sulfonamide derivatives exhibit broad-spectrum activity due to their ability to disrupt bacterial folate synthesis pathways.

Synthesis Methods

The synthesis of 4-(Benzylsulfonyl)piperazin-1-ylmethanone involves several steps:

  • Formation of Piperazine Intermediate
    • Reacting piperazine with benzylsulfonyl chloride under basic conditions to yield the benzylsulfonyl-piperazine intermediate.
  • Coupling Reaction
    • The intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Synthetic Route Overview

Step Reagents/Conditions
1. Synthesis of IntermediatePiperazine + Benzylsulfonyl chloride + Base
2. Coupling with Benzoyl ChlorideIntermediate + 3,5-Dimethoxybenzoyl chloride + Triethylamine

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